molecular formula C20H25N3O4 B12402024 Nemonoxacin-d4

Nemonoxacin-d4

Cat. No.: B12402024
M. Wt: 375.5 g/mol
InChI Key: AVPQPGFLVZTJOR-ORNRWCBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nemonoxacin-d4 involves the incorporation of deuterium atoms into the nemonoxacin molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the nemonoxacin structure are replaced with deuterium. The process often involves the use of deuterated solvents and catalysts to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous flow systems optimized for high yield and enantioselectivity. Machine learning algorithms are sometimes employed to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Nemonoxacin-d4, like its parent compound nemonoxacin, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of nemonoxacin .

Scientific Research Applications

Nemonoxacin-d4 is extensively used in scientific research, particularly in the following areas:

    Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.

    Medicine: Investigated for its potential in treating bacterial infections, including those caused by resistant strains.

    Industry: Utilized in the development and optimization of antibacterial formulations.

Mechanism of Action

Nemonoxacin-d4, like nemonoxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, transcription, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nemonoxacin-d4

This compound is unique due to its non-fluorinated structure, which reduces the risk of selecting resistant pathogens compared to fluoroquinolones. Additionally, the deuterium labeling enhances its utility in pharmacokinetic and metabolic studies, providing valuable insights into drug behavior in biological systems .

Properties

Molecular Formula

C20H25N3O4

Molecular Weight

375.5 g/mol

IUPAC Name

7-[(3S,5S)-3-amino-2,2,6,6-tetradeuterio-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i8D2,9D2

InChI Key

AVPQPGFLVZTJOR-ORNRWCBTSA-N

Isomeric SMILES

[2H]C1([C@H](C[C@@H](C(N1C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)([2H])[2H])N)C)[2H]

Canonical SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N

Origin of Product

United States

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